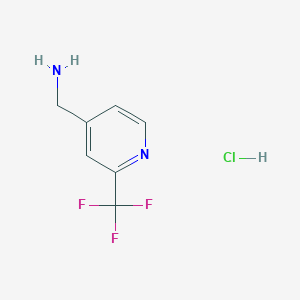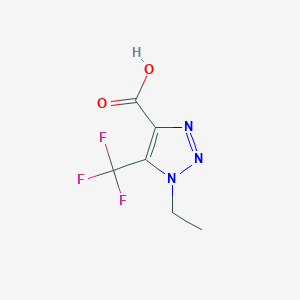
1-ethyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
説明
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, stability, and reactivity .科学的研究の応用
Antimicrobial Activity
1-Ethyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid and its derivatives have shown promise in the field of antimicrobial research. Studies highlight the synthesis and characterization of certain 1,2,3-triazole derivatives, which have been tested for their antimicrobial properties. For instance, Holla et al. (2005) synthesized two substituted 1,2,3-triazoles with antimicrobial screening, indicating potential for battling microbial infections (Holla et al., 2005).
Synthesis and Application in Organic Chemistry
The compound and its relatives have been extensively studied for their synthetic pathways and applications in organic chemistry. Notably, Zhang et al. (2013) developed a novel one-pot, three-component reaction for synthesizing a series of 1-aryl-5-trifluoromethyl–1,4,5-trisubstituted 1,2,3-triazoles, showcasing the versatility of these compounds in organic synthesis (Zhang et al., 2013). Usachev et al. (2011) also described a simple and convenient synthesis method for highly functionalized CF3-1,2,3-triazoles, further emphasizing the compound's utility in chemical synthesis (Usachev et al., 2011).
Ring-Chain Tautomerism
The compound's derivatives have been studied for their unique chemical behavior, such as ring-chain tautomerism. Pokhodylo et al. (2022) synthesized and characterized a representative of a 5-formyl-1H-1,2,3-triazole-4-carboxylic acids series, uncovering insights into its behavior in solution (Pokhodylo & Obushak, 2022).
Novel Synthesis Methods
Researchers are continually developing new methods to synthesize this compound and its variants. Peng et al. (2003) described the efficient synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles, contributing to the diversity of synthetic approaches available for these types of compounds (Peng & Zhu, 2003).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-ethyl-5-(trifluoromethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O2/c1-2-12-4(6(7,8)9)3(5(13)14)10-11-12/h2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHUDHJDZIPGGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(N=N1)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



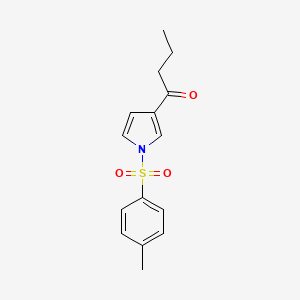
![3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1445524.png)

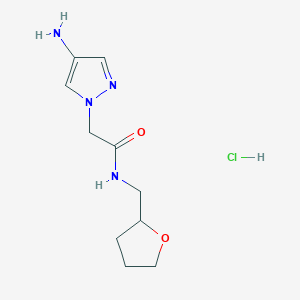
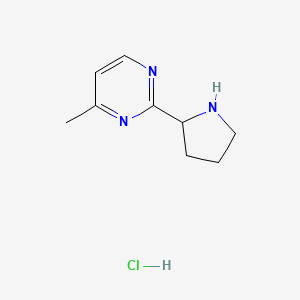
![N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride](/img/structure/B1445534.png)
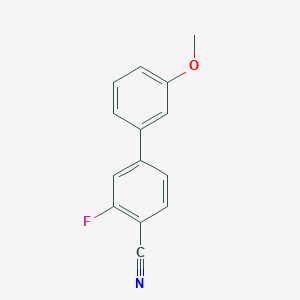

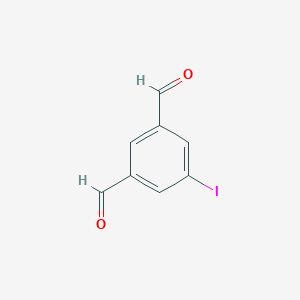
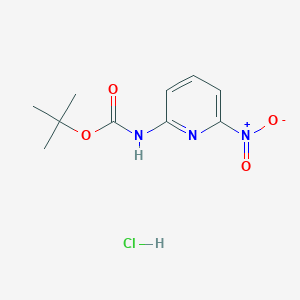
![[4-(2-Fluoro-5-methylphenyl)phenyl]acetic acid](/img/structure/B1445542.png)

![6-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B1445545.png)
